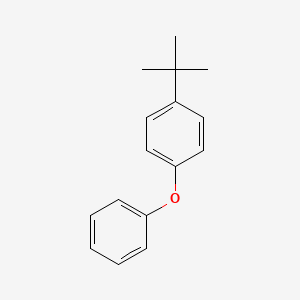

1-tert-Butyl-4-phenoxybenzene

描述

1-tert-Butyl-4-phenoxybenzene is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-Butyl-4-phenoxybenzene, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, tert-butylphenol derivatives can react with halogenated aryl ethers under palladium catalysis. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency.

- Temperature control : Reactions often proceed at 80–120°C, monitored via TLC or HPLC.

To optimize yield, employ Design of Experiments (DoE) to test variables like molar ratios, solvent purity, and inert atmosphere conditions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm), while aromatic protons split into distinct patterns (e.g., para-substitution: two doublets at ~6.8–7.2 ppm).

- ¹³C NMR : Confirm tert-butyl carbons at ~30–35 ppm (CH₃) and ~65 ppm (quaternary C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₆H₁₈O: 226.1357 g/mol).

- FT-IR : Detect ether linkages (C-O-C stretch ~1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

Interpretation must consider steric hindrance from the tert-butyl group, which reduces rotational freedom and simplifies splitting patterns .

Q. How should researchers handle safety and waste disposal for tert-butyl-substituted aromatic compounds during experimentation?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for volatile intermediates.

- Waste segregation : Collect organic waste separately in designated containers; avoid mixing with aqueous or halogenated waste.

- Disposal : Partner with certified waste management services for incineration or chemical neutralization. Document disposal protocols per institutional guidelines .

Advanced Research Questions

Q. How can contradictory data regarding the solubility or stability of this compound in different solvents be systematically resolved?

Methodological Answer:

- Controlled experiments : Test solubility in graded solvent series (e.g., hexane → DMSO) under standardized temperatures.

- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring.

- Literature reconciliation : Cross-reference peer-reviewed studies (e.g., PubChem, ECHA) to identify methodological differences (e.g., purity grades, moisture content) .

Q. What experimental design considerations are critical when investigating the biological activity of this compound derivatives?

Methodological Answer:

- Dose-response curves : Use logarithmic dilution series (e.g., 1 nM–100 µM) to assess IC₅₀ values.

- Cell line selection : Prioritize models relevant to hypothesized activity (e.g., cancer lines for antiproliferative assays).

- Controls : Include vehicle (e.g., DMSO) and positive/negative controls (e.g., cisplatin for cytotoxicity).

- Data validation : Replicate experiments ≥3 times; apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What strategies improve the accuracy of database searches for structurally similar compounds to this compound?

Methodological Answer:

- SMILES-based queries : Input canonical SMILES (e.g.,

CC(C)(C)C1=CC=C(OC2=CC=CC=C2)C=C1) for exact matches. - Semantic filters : Exclude non-relevant substituents (e.g., "methoxy" vs. "phenoxy") in platforms like PubChem or Reaxys.

- Substructure searches : Use Markush queries to identify analogs with tert-butyl and ether functionalities .

Q. How can chromatographic methods be optimized for purity analysis of this compound?

Methodological Answer:

- HPLC conditions :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of methanol/water (70:30 to 95:5) with 0.1% formic acid.

- Detection : UV at 254 nm for aromatic absorption.

- Validation : Assess linearity (R² ≥0.99), LOD/LOQ, and repeatability (RSD <2%).

- Impurity profiling : Compare retention times with synthetic byproducts (e.g., unreacted phenol precursors) .

属性

CAS 编号 |

5331-28-2 |

|---|---|

分子式 |

C16H18O |

分子量 |

226.31 g/mol |

IUPAC 名称 |

1-tert-butyl-4-phenoxybenzene |

InChI |

InChI=1S/C16H18O/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 |

InChI 键 |

REZBJCUQELMZBL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。